
N-(9-ethyl-9H-carbazol-3-yl)cyclopropanecarboxamide
Overview
Description
Synthesis Analysis
The synthesis of N-(9-ethyl-9H-carbazol-3-yl)cyclopropanecarboxamide and its derivatives involves multiple steps, including condensation reactions and the use of specific reagents to introduce the cyclopropane carboxamide group to the carbazole moiety. For example, the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 5-amino-3,4-dimethylisoxazole in the presence of acetic acid in ethanol has been utilized to synthesize related compounds, indicating a methodological approach to modifying the carbazole core for varied biological activities (Asiri, Khan, & Rasul, 2010).
Molecular Structure Analysis
The molecular structure of N-(9-ethyl-9H-carbazol-3-yl)cyclopropanecarboxamide derivatives has been confirmed through various analytical techniques, including IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis. These methods ensure the accuracy of the synthesized compounds' structure and the presence of the desired functional groups (Asiri, Khan, & Rasul, 2010).
Chemical Reactions and Properties
Compounds containing the N-(9-ethyl-9H-carbazol-3-yl)cyclopropanecarboxamide moiety exhibit a range of chemical reactivities due to their structural features. For instance, derivatives have been investigated for their potential as xanthine oxidase and tyrosinase inhibitors, demonstrating the chemical versatility of the carbazole nucleus in pharmacological applications (Bandgar et al., 2012).
Scientific Research Applications
Antimicrobial and Antifungal Applications
Carbazoles, including derivatives similar to N-(9-ethyl-9H-carbazol-3-yl)cyclopropanecarboxamide, have been studied for their antimicrobial and antifungal activities. Schiff bases containing carbazole moieties and their cobalt (II) and manganese (II) complexes exhibit high thermal stability and significant antimicrobial and antifungal activities, making them potent compounds for potential therapeutic applications (Bal & Bal, 2014). Additionally, some new carbazole derivatives were synthesized and evaluated for their antimicrobial activity and cytotoxicity, showing notable activity against various microbial strains and low cytotoxicity against NIH/3T3 cells (Kaplancıklı et al., 2012).
Optical and Electrochemical Applications
Carbazole derivatives have been recognized for their non-linear optical (NLO) properties, making them suitable materials for optical applications. Their molecular structure and packing motifs contribute to their utility in the development of materials with desirable optical characteristics (Nesterov et al., 2002). In the field of electrochromic materials, polyamides with pendent carbazole groups synthesized through the phosphorylation polyamidation technique displayed useful levels of thermal stability, photoluminescence, and reversible redox couples, indicating their potential in applications requiring color changes triggered by electrical stimulation (Hsiao et al., 2013).
Catalytic Applications
Complexes derived from carbazole-based Schiff bases have demonstrated efficacy as catalysts in oxidation reactions. These complexes offer good selectivity for styrene oxidation over cyclohexene oxidation, suggesting their potential as effective catalysts in organic synthesis processes (Bal & Bal, 2014).
properties
IUPAC Name |
N-(9-ethylcarbazol-3-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-2-20-16-6-4-3-5-14(16)15-11-13(9-10-17(15)20)19-18(21)12-7-8-12/h3-6,9-12H,2,7-8H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQOQUMDFRJKCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3CC3)C4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9-ethylcarbazol-3-yl)cyclopropanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



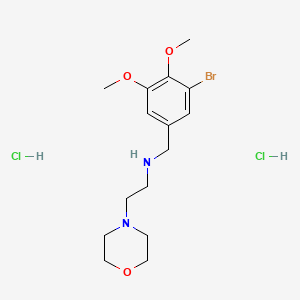
![2-[4-chloro-3-(trifluoromethyl)phenyl]-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4625467.png)

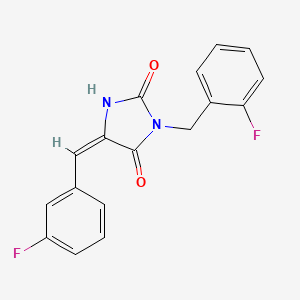
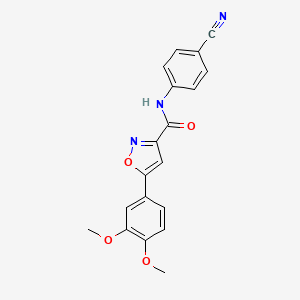
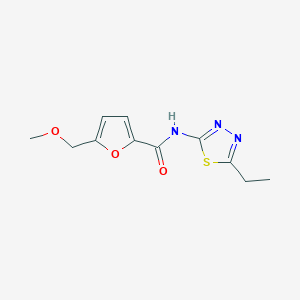
![[3-(4-morpholinyl)propyl][3-(2-pyrimidinyloxy)benzyl]amine dihydrochloride](/img/structure/B4625503.png)

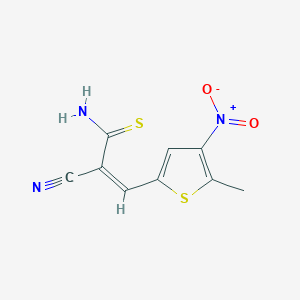
![2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B4625541.png)
![N-methyl-2-{[methyl(phenylsulfonyl)amino]acetyl}hydrazinecarbothioamide](/img/structure/B4625543.png)
![3-methyl-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B4625548.png)
![[1-(4-methylcyclohexyl)-2-piperidinyl]methanol](/img/structure/B4625549.png)
![methyl 4-{[3-(4-methylphenyl)propanoyl]oxy}benzoate](/img/structure/B4625553.png)